molecular formula C16H22N2O3 B11839247 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11839247
M. Wt: 290.36 g/mol
InChI Key: LPALDMPPMGIYAC-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound’s spirocyclic framework, which includes both oxygen and nitrogen atoms, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with a suitable lactone to form an intermediate. This intermediate then undergoes cyclization with a diisocyanate to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity as a bioactive compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its potential as a bioactive molecule and provides opportunities for further functionalization .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3

InChI Key

LPALDMPPMGIYAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O

Origin of Product

United States

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